

# An In-depth Technical Guide to 2-(Nitroimino)imidazolidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Nitroimino)imidazolidine

Cat. No.: B8817533

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IUPAC Name: N-(Imidazolidin-2-ylidene)nitramide[1]

Synonyms: **2-(Nitroimino)imidazolidine**, 2-Nitroamino-2-imidazoline, N-nitroimidazolidin-2-imine[2][3][4][5][6]

## Introduction

**2-(Nitroimino)imidazolidine** is a heterocyclic compound of significant interest in the agrochemical and pharmaceutical industries. It is primarily recognized as a crucial intermediate in the synthesis of neonicotinoid insecticides, most notably Imidacloprid.[2] The structural features of **2-(Nitroimino)imidazolidine**, specifically the imidazoline ring and the nitroamino group, suggest potential for broader biological activity, including applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and potential mechanisms of action for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**2-(Nitroimino)imidazolidine** is typically a white to pale yellow crystalline powder.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-(Nitroimino)imidazolidine**

Property	Value
CAS Number	5465-96-3 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>3</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	130.11 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	222 °C <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to almost white crystalline powder <a href="#">[2]</a> <a href="#">[4]</a>
Purity	≥ 98% (HPLC) <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Synthesis Protocols

The synthesis of **2-(Nitroimino)imidazolidine** is well-documented, primarily in patent literature related to insecticide manufacturing. The following are detailed experimental protocols for common synthesis routes.

### Synthesis from Nitroguanidine and Ethylenediamine

This method involves the reaction of a pre-formed ethylenediamine salt with nitroguanidine.[\[2\]](#)  
[\[8\]](#)

Experimental Protocol:

- React an acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) with ethylenediamine to form the corresponding ethylenediamine salt.[\[2\]](#)
- In a reaction vessel, dissolve the ethylenediamine salt and nitroguanidine in a suitable solvent.
- Adjust the pH of the reaction mixture to between 8 and 12 using a base such as potassium hydroxide or ammonia.[\[2\]](#)[\[8\]](#)
- Maintain the reaction temperature between 35-80°C for a period of 0.5 to 12 hours.[\[2\]](#)[\[8\]](#)
- Cool the reaction mixture to room temperature to allow for the precipitation of the product.

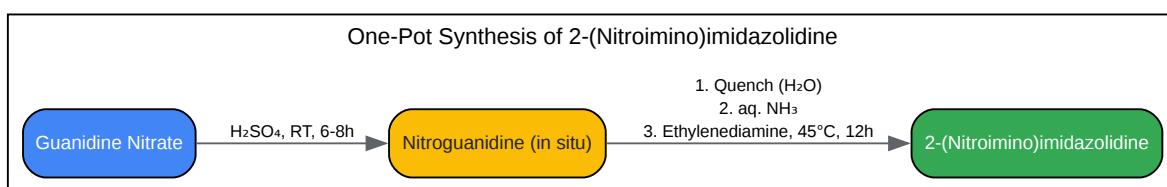
- Filter the resulting solid, wash with water, and dry to obtain **2-(Nitroimino)imidazolidine**.[\[2\]](#)

## One-Pot Synthesis from Guanidine Nitrate

A more streamlined and environmentally friendly approach is the one-pot synthesis from guanidine nitrate, which avoids the isolation of the nitroguanidine intermediate.[\[2\]](#)[\[9\]](#)

### Experimental Protocol:

- In a reaction flask, cool 98% sulfuric acid to 5°C.[\[9\]](#)
- Slowly add guanidine nitrate to the cooled sulfuric acid while maintaining the low temperature.[\[9\]](#)
- Stir the reaction mixture at room temperature for 6-8 hours.[\[9\]](#)
- Quench the reaction by carefully adding water.[\[9\]](#)
- Add aqueous ammonia to the reaction mass, followed by the addition of ethylenediamine.[\[9\]](#)
- Heat the mixture to 45°C and stir for 12 hours.[\[9\]](#)
- Cool the mixture, neutralize it, and filter the solid product.
- Wash the product with water and dry to yield **2-(Nitroimino)imidazolidine**.[\[9\]](#)



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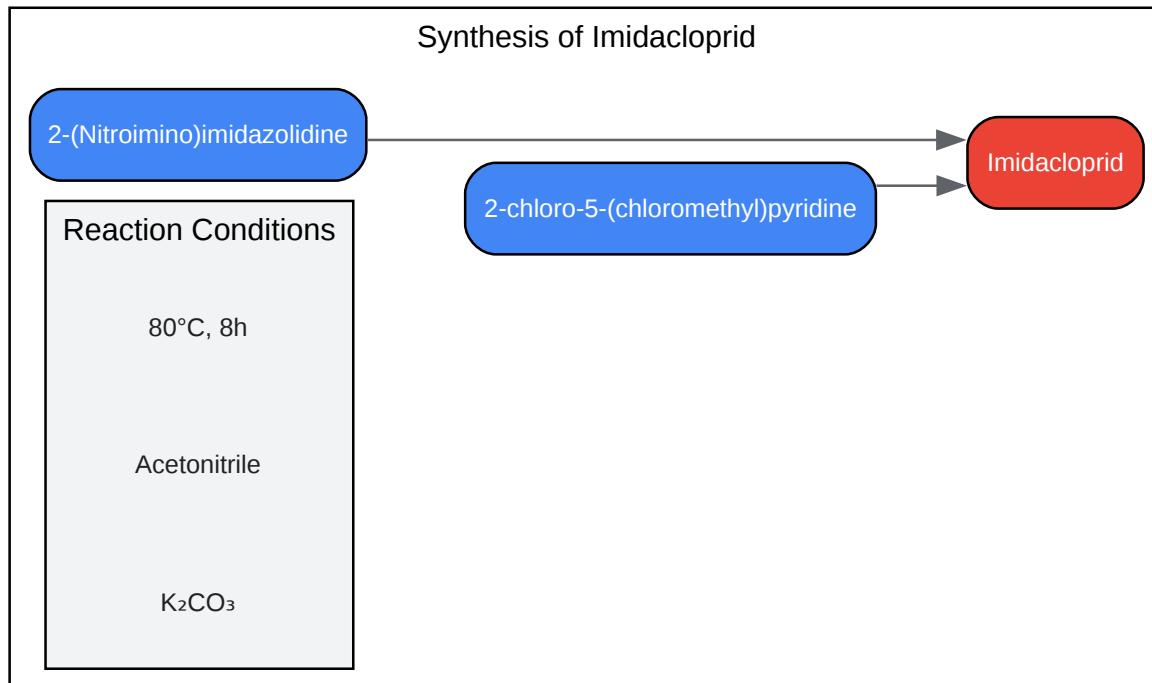
*One-pot synthesis workflow.*

## Role as a Precursor to Imidacloprid

**2-(Nitroimino)imidazolidine** is a key building block for the synthesis of Imidacloprid, a widely used systemic insecticide.[2]

Experimental Protocol for Imidacloprid Synthesis:

- In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP), **2-(Nitroimino)imidazolidine**, and potassium carbonate.[10]
- Add acetonitrile as the solvent and stir the mixture at room temperature for 15 minutes.[10]
- Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
- After the reaction is complete, cool the mixture to room temperature.[10]
- Filter the solid inorganic salts and wash the residue with a small amount of acetonitrile.[10]
- Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain crude Imidacloprid.[10]
- The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water.[10]



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*Synthesis of Imidacloprid.*

## Potential Biological Activities and Mechanisms of Action

While primarily known as a synthetic intermediate, the structural motifs of **2-(Nitroimino)imidazolidine** suggest potential for direct biological activity.

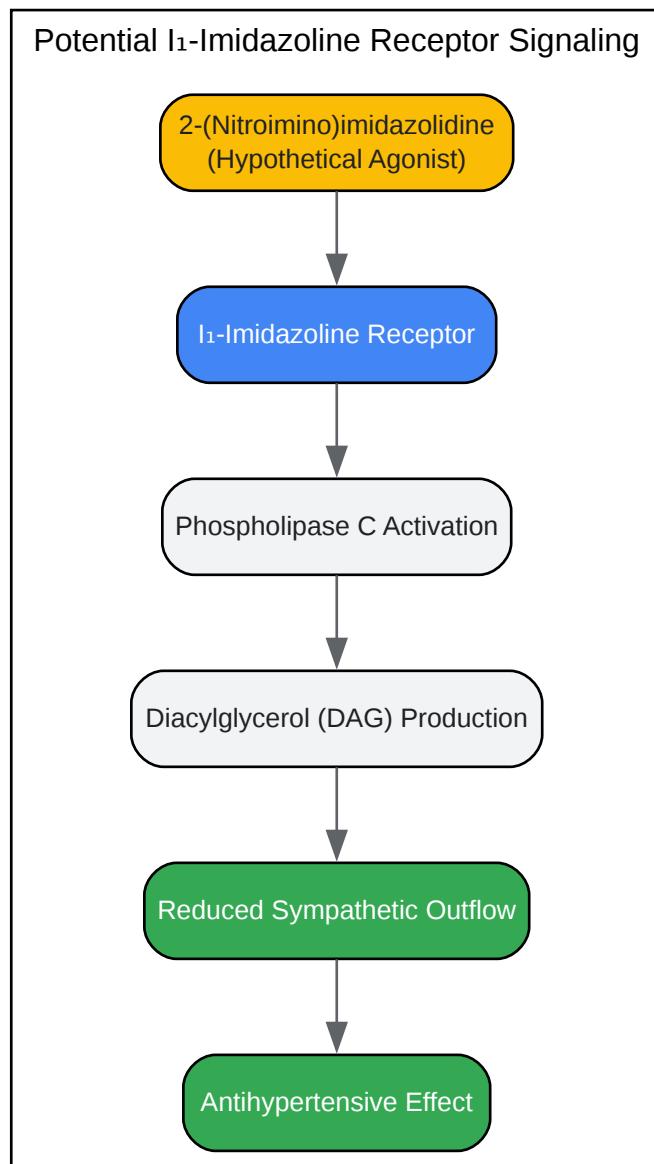
### Neonicotinoid-like Activity

As the precursor to Imidacloprid, **2-(Nitroimino)imidazolidine** contains the core structure responsible for the insecticidal activity of neonicotinoids. Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation of nerve cells, paralysis, and death.[\[2\]](#)

### Imidazoline Receptor Interaction

Derivatives of the imidazoline ring are known to possess antihypertensive properties by acting as agonists at imidazoline I<sub>1</sub> receptors and/or α<sub>2</sub>-adrenergic receptors in the central nervous

system.<sup>[2]</sup> Activation of these receptors leads to a reduction in sympathetic outflow and a decrease in blood pressure. While specific in-vivo or in-vitro data for **2-(Nitroimino)imidazolidine** is not readily available, its imidazoline core makes it a candidate for investigation in this area.

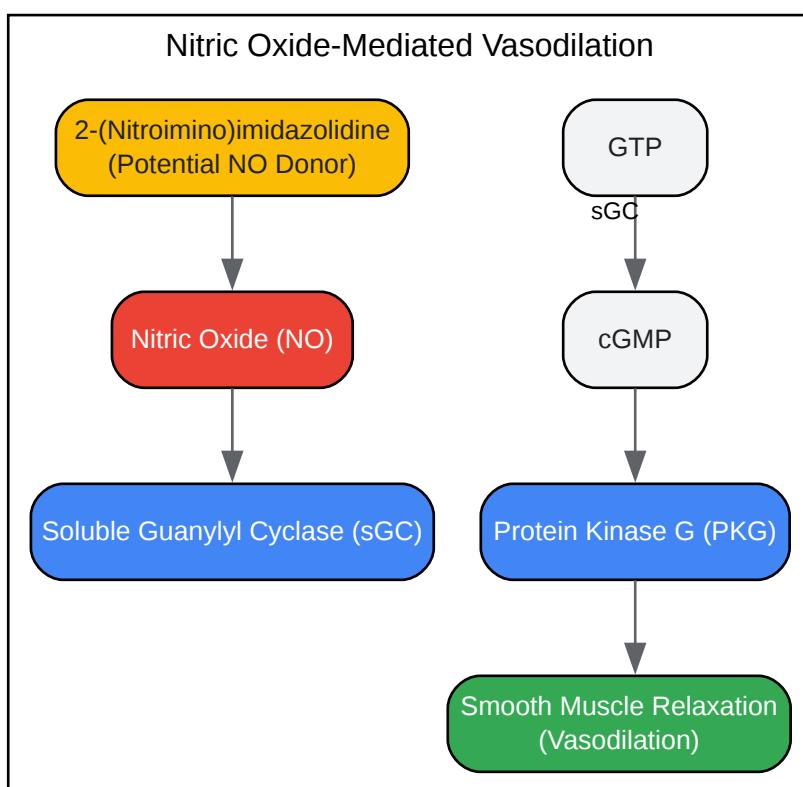


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*Hypothetical  $I_1$ -imidazoline receptor signaling.*

## Nitric Oxide Donation

The nitroamino functional group has been investigated for its ability to release nitric oxide (NO), a key signaling molecule in physiological processes such as vasodilation and neurotransmission.<sup>[2]</sup> Compounds capable of donating NO have therapeutic potential in cardiovascular diseases. While studies have utilized 2-Nitroamino-2-imidazoline in research focused on nitric oxide donors, detailed quantitative data on its NO-releasing capacity is limited.<sup>[4]</sup>



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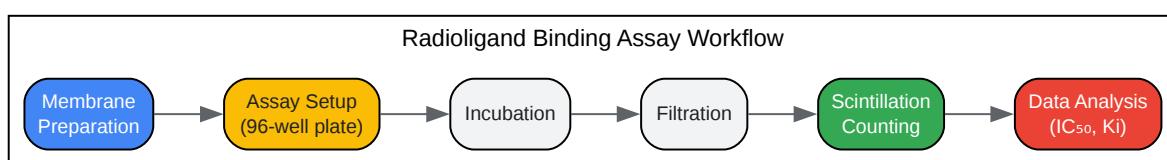
*Potential nitric oxide donor signaling pathway.*

## Experimental Protocols for Biological Evaluation Radioligand Binding Assay for Imidazoline Receptors

This protocol provides a general framework for assessing the binding affinity of **2-(Nitroimino)imidazolidine** to imidazoline receptors.<sup>[11][12][13][14]</sup>

Experimental Protocol:

- Membrane Preparation: Homogenize tissue or cells expressing imidazoline receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.[12]
- Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [<sup>3</sup>H]-clonidine), and varying concentrations of the test compound (**2-(Nitroimino)imidazolidine**). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor).[11]
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11][12]
- Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.[11]
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC<sub>50</sub>, which can then be converted to the inhibition constant (Ki).[13]



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*Workflow for radioligand binding assay.*

## Griess Assay for Nitric Oxide Release

This colorimetric assay indirectly measures NO release by quantifying its stable metabolite, nitrite.[15][16][17][18][19]

### Experimental Protocol:

- Sample Preparation: Prepare a solution of **2-(Nitroimino)imidazolidine** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate the solution under physiological conditions (37°C). Collect aliquots at various time points.
- Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same buffer.[\[15\]](#)
- Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards in a 96-well plate.[\[15\]](#)
- Incubation: Allow the color to develop for a specified time at room temperature, protected from light.
- Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a spectrophotometer.[\[16\]](#)[\[19\]](#)
- Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[\[15\]](#)

## Conclusion

**2-(Nitroimino)imidazolidine** is a compound with a well-established role as a key intermediate in the agrochemical industry. Its synthesis is well-defined with scalable methods available. While its structural similarity to known pharmacologically active classes of compounds suggests potential in drug development, particularly as an antihypertensive agent or a nitric oxide donor, there is a notable lack of publicly available, peer-reviewed data to substantiate these claims with quantitative biological activity and detailed mechanistic studies. Further research is warranted to explore the full therapeutic potential of this molecule.

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